

Spectroscopic and Mechanistic Insights into Ganoderal A: A Technical Guide

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Compound of Interest

Compound Name: *Ganoderal A*

Cat. No.: *B010648*

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This technical guide provides an in-depth overview of the spectroscopic data for **Ganoderal A**, a bioactive triterpenoid isolated from *Ganoderma lucidum*. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its analysis, and illustrates its mechanism of action as a cholesterol biosynthesis inhibitor.

Data Presentation

The spectroscopic data for **Ganoderal A** is summarized in the following tables for clear and concise reference.

Table 1: ^1H NMR Spectroscopic Data for Ganoderal A

Position	Chemical Shift (δ) ppm
1	2.05 (m)
2	2.50 (m)
4	1.12 (s)
5	1.55 (m)
6	2.00 (m)
7	5.58 (d, J=6.0 Hz)
11	5.95 (d, J=6.0 Hz)
12	2.10 (m)
15	1.80 (m)
16	1.95 (m)
17	1.60 (m)
18	0.65 (s)
19	1.20 (s)
20	2.25 (m)
21	1.05 (d, J=7.0 Hz)
22	2.40 (m)
23	2.30 (m)
24	6.80 (t, J=7.0 Hz)
27	1.70 (s)
28	0.90 (s)
29	0.95 (s)
30	0.85 (s)
26-CHO	9.40 (s)

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for Ganoderal A

Position	Chemical Shift (δ) ppm
1	35.8
2	34.2
3	218.2
4	47.5
5	51.0
6	21.5
7	117.5
8	145.8
9	140.5
10	37.5
11	117.0
12	38.5
13	44.0
14	50.5
15	33.0
16	28.0
17	49.5
18	16.0
19	19.0
20	36.5
21	18.5
22	43.0
23	31.0

24	150.0
25	135.0
26	194.5
27	12.0
28	25.5
29	23.0
30	27.5

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for Ganoderal A

Parameter	Value
Molecular Formula	C ₃₀ H ₄₂ O ₃
Molecular Weight	450.65 g/mol
Ionization Mode	ESI/APCI
Observed m/z	[M+H] ⁺ , [M-H] ⁻

Experimental Protocols

The following sections detail the methodologies for the isolation, NMR, and MS analysis of Ganoderal A.

Isolation and Purification of Ganoderal A

A general protocol for the extraction and purification of triterpenoids from Ganoderma lucidum involves the following steps^[1]:

- Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, using techniques like maceration or Soxhlet extraction.

- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
- **Fractionation:** The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing **Ganoderal A** (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the chemical structure of **Ganoderal A**.

- **Sample Preparation:** 5-10 mg of purified **Ganoderal A** is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3 or CD_3OD) and transferred to a 5 mm NMR tube.
- **Instrumentation:** NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** A standard suite of 1D and 2D NMR experiments is acquired, including:
 - ^1H NMR (Proton)
 - ^{13}C NMR (Carbon-13)
 - DEPT (Distortionless Enhancement by Polarization Transfer)
 - COSY (Correlation Spectroscopy)
 - HSQC (Heteronuclear Single Quantum Coherence)
 - HMBC (Heteronuclear Multiple Bond Correlation)
 - NOESY (Nuclear Overhauser Effect Spectroscopy)

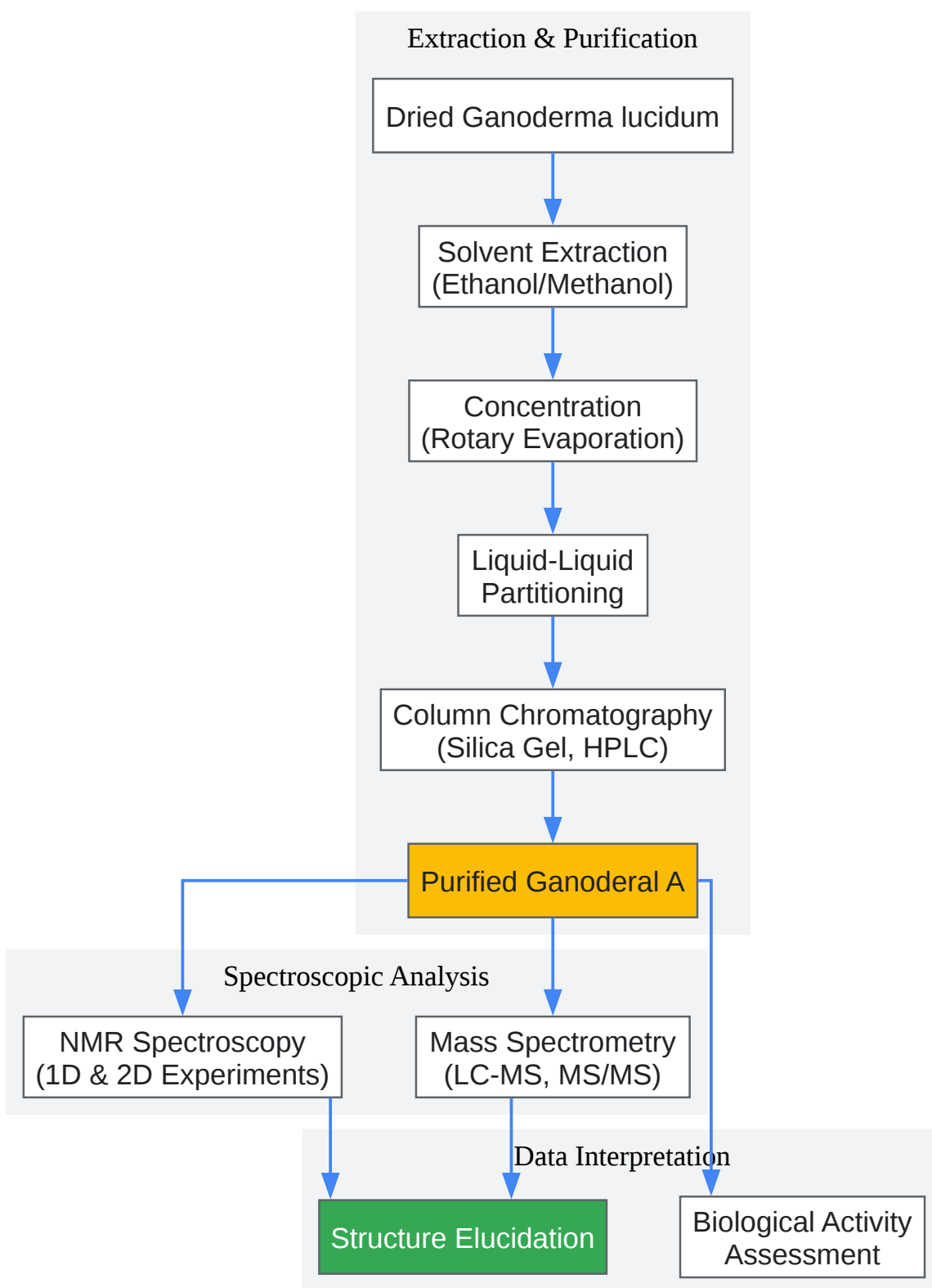
Mass Spectrometry

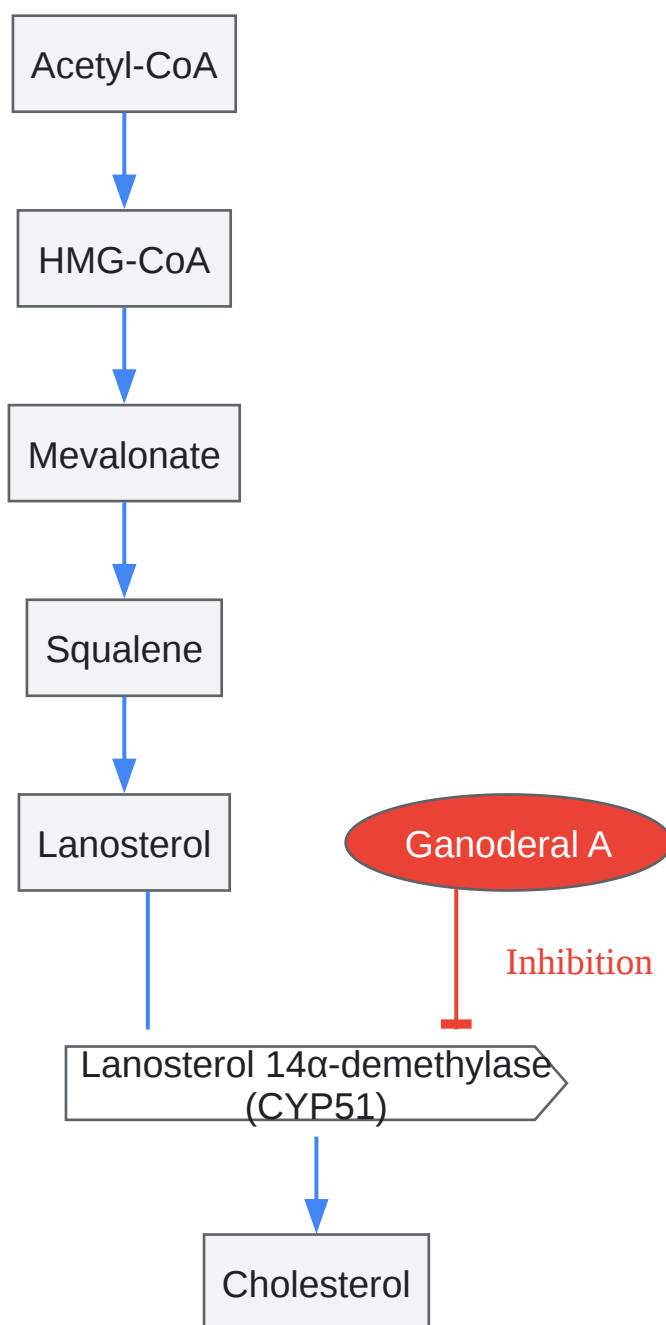
Mass spectrometry is employed to determine the molecular weight and elemental composition of **Ganoderal A**.

- **Sample Preparation:** A dilute solution of purified **Ganoderal A** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Analysis is typically performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for triterpenoids.
- **Data Acquisition:** Data is acquired in both positive and negative ion modes to obtain comprehensive information. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns, which can aid in structural elucidation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for **Ganoderal A** analysis and its known signaling pathway.





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References

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